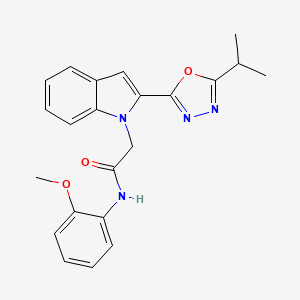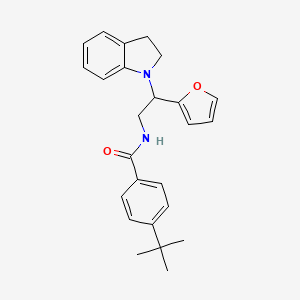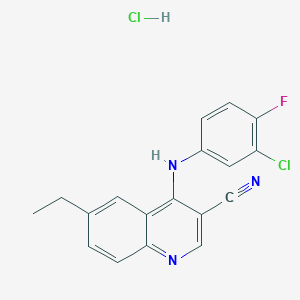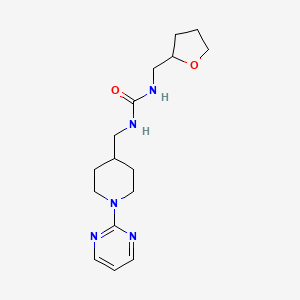![molecular formula C14H13NO3S2 B2526979 3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 381202-99-9](/img/structure/B2526979.png)
3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of thiazolidinedione, a class of compounds known for their antihyperglycemic properties. Thiazolidinediones are characterized by a five-membered ring containing sulfur and nitrogen atoms, which is evident in the structure of the compound being analyzed. The presence of a 2-methylphenyl group suggests potential lipophilic interactions, which could influence the compound's biological activity and pharmacokinetics.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the condensation of aldehydes with thiols or sulfanyl groups. In the context of the provided papers, similar compounds have been synthesized through various methods. For instance, paper describes the preparation of thiazolidinediones with arylsulfonyl and arylsulfanyl groups, which could be related to the synthesis of the compound . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, involving the condensation of an aldehyde derived from 2-methylphenyl with a thiazolidinedione precursor.
Molecular Structure Analysis
The molecular structure of thiazolidinediones is crucial for their biological activity. The core thiazolidinedione ring in the compound provides a scaffold that can interact with biological targets, such as the peroxisome proliferator-activated receptor (PPAR). The substituents attached to this ring, such as the 2-methylphenyl group, can modulate the compound's affinity and selectivity for these targets. The double bond indicated by the "(5E)" notation suggests a specific geometric isomer, which could also affect the compound's biological interactions.
Chemical Reactions Analysis
Thiazolidinediones can undergo various chemical reactions due to their reactive centers. The sulfanyl group in the compound is a potential site for oxidation or conjugation reactions. As seen in paper , thiazolidinediones with sulfanyl groups can participate in Hetero-Diels–Alder reactions, which could be a pathway for further chemical modification of the compound. The presence of the propanoic acid moiety also opens up possibilities for esterification or amidation reactions, which could be used to modify the compound's properties or to attach it to other molecules or carriers.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinediones are influenced by their molecular structure. The lipophilicity of the compound is likely increased by the presence of the 2-methylphenyl group, which could affect its solubility and distribution in biological systems. The acidic propanoic acid group may contribute to the compound's solubility in aqueous environments and could also be ionizable, depending on the pH. The stability of the compound could be influenced by the presence of the sulfanyl group, which may be prone to oxidation.
科学的研究の応用
Synthesis and Catalysis
One study utilized sulfuric acid derivatives as a recyclable catalyst for the synthesis of compounds via condensation reactions, highlighting the potential of thiazolidin-based compounds in facilitating organic synthesis processes. This method demonstrated efficient yields and reusability of the catalyst, indicating a sustainable approach to synthesizing similar compounds (Tayebi et al., 2011).
Antimicrobial and Antitumor Applications
Thiazolidinone derivatives have shown promise in antimicrobial and antitumor screenings. For instance, the synthesis and evaluation of certain new thiazolidinone derivatives have demonstrated significant antimicrobial properties, suggesting these compounds can serve as a basis for developing new therapeutic agents (Gouda et al., 2010). Additionally, novel thiazolidin-based compounds have been synthesized and screened for antitumor activity, presenting moderate effectiveness against various malignant cells, which could guide the design of new anticancer drugs (Horishny & Matiychuk, 2020).
Corrosion Inhibition
Research has also explored the application of thiazolidin derivatives in corrosion inhibition, demonstrating that these compounds can effectively protect mild steel in sulfuric acid environments. This property is particularly relevant in industrial applications where corrosion resistance is critical, underscoring the compound's utility beyond biomedical contexts (Ammal et al., 2018).
Analytical and Environmental Applications
Thiazolidinone derivatives have found use in analytical chemistry, such as in voltammetric and analytical applications for detecting and quantifying substances. Such applications highlight the compound's versatility in various scientific and industrial settings (Makki et al., 2016).
特性
IUPAC Name |
3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-9-4-2-3-5-10(9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGQEWUGTZRKDA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)
![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)


![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)
